N-(4-ethoxyphenyl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine
Description
N-(4-ethoxyphenyl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine is a 1,3,5-triazine derivative characterized by a triazine core substituted with:
- A piperazine ring at the C6 position, linked via a methyl bridge. The piperazine is further substituted with a 2-fluorophenyl group, which modulates electronic properties and receptor binding affinity.
Its synthesis likely involves nucleophilic substitution reactions on the triazine core, followed by piperazine functionalization, as inferred from analogous triazine derivatives .
Properties
IUPAC Name |
2-N-(4-ethoxyphenyl)-6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN7O/c1-2-31-17-9-7-16(8-10-17)25-22-27-20(26-21(24)28-22)15-29-11-13-30(14-12-29)19-6-4-3-5-18(19)23/h3-10H,2,11-15H2,1H3,(H3,24,25,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWRJPQPLRUCHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine typically involves a multi-step process. The initial step often includes the preparation of the triazine core, followed by the introduction of the ethoxyphenyl and fluorophenyl groups. The reaction conditions usually involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions are common, where the fluorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Biological Activities
N-(4-ethoxyphenyl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine exhibits a range of biological activities, which are summarized in the following table:
| Activity | Description |
|---|---|
| Antitumor Activity | Compounds similar to this triazine have shown efficacy against various cancer cell lines. |
| Antimicrobial Properties | Demonstrated effectiveness against certain bacterial strains. |
| Neuropharmacological Effects | Interaction with serotonin receptors suggests potential as an anxiolytic agent. |
Case Study 1: Antitumor Efficacy
A study conducted on derivatives of this compound revealed its ability to inhibit cell proliferation in breast cancer models. The mechanism was linked to the compound's interaction with DNA repair pathways.
Case Study 2: Antimicrobial Activity
Research highlighted the effectiveness of this compound against Staphylococcus aureus, indicating its potential use as a novel antibiotic.
Interaction Studies
Interaction studies have focused on the compound's binding affinity to various biological targets. Notable findings include:
- Serotonin Receptors : The compound shows promising binding affinity to 5-HT1A receptors, which could lead to advancements in treatments for anxiety and depression.
- Kinase Inhibition : Preliminary results indicate that this triazine derivative may inhibit specific kinases involved in cancer progression.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their pharmacological or physicochemical distinctions:
Key Comparative Insights
Bis(4-fluorophenyl) in Almitrine increases potency but introduces toxicity risks (neuropathy), highlighting the trade-off between efficacy and safety in fluorinated triazines .
Aryl Substituents at N2 :
- The 4-ethoxyphenyl group in the target compound improves solubility compared to hydrophobic groups like 2,4-dimethylphenyl or tert-butyl . Ethoxy’s -OCH2CH3 moiety may enhance metabolic stability relative to propargyloxy or chloro groups .
Physicochemical Properties: DFT studies on similar triazines () suggest that frontier molecular orbitals (HOMO/LUMO) and electrostatic potentials are influenced by substituents. The target compound’s ethoxy and fluorophenyl groups likely alter electron density distribution, affecting interactions with biological targets .
Safety Profiles :
- Almitrine’s withdrawal underscores the importance of substituent positioning: 2-fluorophenyl (target) may mitigate toxicity seen with bis(4-fluorophenyl) (Almitrine) by reducing metabolite-induced neuropathy .
Biological Activity
N-(4-ethoxyphenyl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine is a triazine derivative that exhibits significant biological activity. This compound integrates various functional groups that enhance its interaction with biological targets, particularly in the context of medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features:
- Triazine Core : The central triazine structure is known for its chemical versatility and potential biological applications.
- Ethoxy and Piperazine Substituents : The presence of an ethoxy group and a piperazine ring substituted with a fluorophenyl moiety contributes to its unique biological properties.
Research indicates that compounds similar to this compound often target equilibrative nucleoside transporters (ENTs). These transporters play a crucial role in nucleotide synthesis and regulation of adenosine function, making them significant in cancer therapy and other medical applications .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications to the triazine core and the substituents can significantly affect the biological activity of the compound. For instance, analogues with variations in the piperazine ring or triazine substitutions have demonstrated differing affinities for ENT1 and ENT2, with some exhibiting enhanced selectivity for ENT2 over ENT1 .
Comparative Biological Activity
Several compounds with structural similarities have been evaluated for their biological activity. The following table summarizes some notable examples:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(2-fluorophenyl)piperazine derivative | Piperazine ring with fluorophenyl | Inhibitor of equilibrative nucleoside transporters |
| 6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amines | Triazine core with naphthalene | Antitumor activity |
| 6-substituted 1,3,5-triazines | Various substituents on triazine | Antimicrobial properties |
This compound stands out due to its specific combination of an ethoxy group and a fluorinated piperazine moiety. This unique arrangement may enhance its interaction with biological targets compared to other triazines lacking these substituents .
Inhibition Studies
In a study assessing the efficacy of various FPMINT analogues as inhibitors of ENTs, it was found that certain derivatives exhibited 5 to 10-fold greater selectivity for ENT2 compared to ENT1. This selectivity is crucial for minimizing side effects associated with broader-spectrum inhibitors .
Antitumor Activity
Research into related compounds has revealed promising antitumor properties. For example, derivatives featuring similar structural motifs have shown efficacy in inhibiting tumor growth in preclinical models. Such findings underscore the potential therapeutic applications of this compound in oncology .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-ethoxyphenyl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine, considering its structural complexity?
- Methodological Answer : The synthesis of this compound involves multi-step reactions, including nucleophilic substitution and coupling reactions. Key steps include:
- Triazine Core Formation : Start with cyanuric chloride, substituting chlorine atoms sequentially with ethoxyphenyl and piperazine-linked fluorophenyl groups. Temperature control (0–5°C for primary substitutions, 50–60°C for secondary) is critical to avoid side reactions .
- Piperazine Functionalization : Introduce the 4-(2-fluorophenyl)piperazine moiety via reductive amination or Mitsunobu reactions. Purification via column chromatography (silica gel, methanol/dichloromethane gradient) ensures removal of unreacted intermediates .
- Characterization : Confirm structure using / NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography for unambiguous stereochemical assignment .
Q. How can structural characterization techniques resolve ambiguities in the compound’s regiochemistry?
- Methodological Answer :
- X-ray Crystallography : Resolves bond angles and torsional strain in the triazine-piperazine linkage. For example, Acta Crystallographica reports use of SHELX97 for refining crystal structures of similar triazine derivatives, highlighting bond lengths (e.g., C-N: 1.33–1.37 Å) to confirm substitution patterns .
- Vibrational Spectroscopy : FT-IR identifies characteristic stretches (e.g., triazine ring vibrations at 1550–1600 cm), while NMR detects coupling between ethoxyphenyl protons and adjacent NH groups (δ 6.8–7.2 ppm) .
Advanced Research Questions
Q. How can computational reaction path search methods optimize the synthesis of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) at the B3LYP/6-31G* level to model transition states and activation energies for key steps (e.g., piperazine coupling). Software like Gaussian or ORCA identifies low-energy pathways, reducing trial-and-error experimentation .
- Machine Learning (ML) : Train ML models on datasets of similar triazine syntheses (e.g., reaction yields, solvent polarity) to predict optimal conditions (e.g., DMF as solvent for improved solubility) .
- Feedback Loops : Integrate experimental data (e.g., failed reactions) into computational workflows to refine predictive accuracy, as demonstrated by ICReDD’s reaction design framework .
Q. What strategies address contradictions in reported pharmacological activities of structurally analogous compounds?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., fluorophenyl vs. chlorophenyl on piperazine) and assay against target receptors (e.g., dopamine D3 or serotonin receptors). For example, substituent electronegativity impacts binding affinity by 2–3 orders of magnitude in similar piperazine-triazine hybrids .
- In Silico Docking : Use AutoDock Vina to simulate ligand-receptor interactions. Compare docking scores (e.g., ΔG values) with experimental IC data to validate computational models .
- Meta-Analysis : Cross-reference PubChem bioassay data (e.g., AID 1346993 for antimicrobial activity) with in-house results to identify outliers caused by assay conditions (e.g., serum protein interference) .
Q. How can membrane separation technologies improve purification efficiency for this compound?
- Methodological Answer :
- Nanofiltration : Employ polyamide membranes (MWCO: 300–500 Da) to separate the target compound (MW: ~480 g/mol) from smaller impurities (e.g., unreacted cyanuric chloride). Optimize transmembrane pressure (5–10 bar) and pH (neutral) to maximize flux .
- Simulated Moving Bed (SMB) Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for enantiomeric resolution if stereoisomers form during synthesis. SMB reduces solvent consumption by 40% compared to batch chromatography .
Safety and Handling
Q. What safety protocols are critical for handling intermediates with reactive piperazine groups?
- Methodological Answer :
- Containment : Use fume hoods with ≥100 fpm face velocity during synthesis. Piperazine derivatives are sensitizers; closed systems (e.g., Schlenk lines) prevent aerosol formation .
- PPE : Wear nitrile gloves (ASTM D6978-05 standard) and Tychem® suits to prevent dermal exposure. Respiratory protection (NIOSH-approved N95 masks) is mandatory if airborne concentrations exceed 1 mg/m .
- Waste Management : Quench reactive intermediates with 10% acetic acid before disposal. Incineration (≥1200°C) ensures complete degradation of fluorinated byproducts .
Data Management and Reproducibility
Q. How can AI-driven platforms enhance reproducibility in synthesizing this compound?
- Methodological Answer :
- Electronic Lab Notebooks (ELNs) : Use LabArchives or SciNote to log reaction parameters (e.g., stirring speed, catalyst loading). Metadata tagging enables rapid retrieval of failed experiments for root-cause analysis .
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman probes to monitor reaction progression in real time. PAT datasets (e.g., peak area vs. time) improve batch-to-batch consistency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
